molecular formula C28H28FNO4 B11934838 GPR40 AgoPAM AP5

GPR40 AgoPAM AP5

Cat. No.: B11934838
M. Wt: 461.5 g/mol
InChI Key: ABSKJGYIWZMOAF-FLFAQTGJSA-N
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Description

GPR40 AgoPAM AP5 is a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). This compound is characterized by its positive allosteric modulation, which enhances the receptor’s response to its endogenous ligands. This compound has shown significant potential in the treatment of type 2 diabetes by stimulating insulin and incretin secretion, thereby improving glucose homeostasis .

Preparation Methods

The synthesis of GPR40 AgoPAM AP5 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

    Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This step often involves the use of reagents such as organometallic compounds and protecting groups.

    Purification and Characterization: The final product is purified using techniques such as chromatography and recrystallization. .

Chemical Reactions Analysis

GPR40 AgoPAM AP5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments

Scientific Research Applications

GPR40 AgoPAM AP5 has a wide range of scientific research applications:

Mechanism of Action

GPR40 AgoPAM AP5 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic beta cells and enteroendocrine cells in the gut. Upon binding, the compound enhances the receptor’s response to endogenous fatty acids, leading to increased secretion of insulin and incretins such as glucagon-like peptide-1 (GLP-1). This results in improved glucose homeostasis and reduced blood glucose levels .

Comparison with Similar Compounds

GPR40 AgoPAM AP5 is unique compared to other GPR40 agonists due to its positive allosteric modulation, which provides a more robust and sustained activation of the receptor. Similar compounds include:

This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in the treatment of metabolic disorders.

Properties

Molecular Formula

C28H28FNO4

Molecular Weight

461.5 g/mol

IUPAC Name

(2R,3S)-3-cyclopropyl-3-[(2R)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid

InChI

InChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m1/s1

InChI Key

ABSKJGYIWZMOAF-FLFAQTGJSA-N

Isomeric SMILES

C[C@H]([C@H](C1CC1)C2=CC3=C(CC[C@@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O

Canonical SMILES

CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O

Origin of Product

United States

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